molecular formula C19H21NO3S B564432 5-Hydroxy-6-methoxy Duloxetine CAS No. 741693-79-8

5-Hydroxy-6-methoxy Duloxetine

Cat. No. B564432
M. Wt: 343.441
InChI Key: MHWRJCBZOCBFBD-INIZCTEOSA-N
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Description

5-Hydroxy-6-methoxy Duloxetine is an active metabolite of the serotonin (5-HT) and norepinephrine reuptake inhibitor (S)-duloxetine . It is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate . This compound inhibits the 5-HT transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in lipid membranes .


Synthesis Analysis

The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves the transformation of (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate. This process is facilitated by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .


Chemical Reactions Analysis

5-Hydroxy-6-methoxy Duloxetine is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .

Scientific Research Applications

  • Duloxetine is metabolized into several compounds, including 5-Hydroxy-6-methoxy Duloxetine. This metabolite, along with others, is primarily excreted in urine (Lantz et al., 2003).

  • Duloxetine, the parent compound of 5-Hydroxy-6-methoxy Duloxetine, is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. It affects neurotransmitter levels in the brain, which may contribute to its antidepressant and pain relief properties (Engleman et al., 1995).

  • Clinical trials have shown that Duloxetine has antidepressant effects in patients with major depression, which may be linked to the effects of its metabolites, including 5-Hydroxy-6-methoxy Duloxetine (Wong, 1998).

  • A validated method has been developed for quantifying Duloxetine and its main metabolites, including 5-Hydroxy-6-methoxy Duloxetine, in plasma. This is crucial for pharmacokinetic studies and understanding the drug's metabolism (Al-Shalabi et al., 2019).

  • The long-term administration of Duloxetine induces changes in the serotonin and norepinephrine systems, leading to enhanced neurotransmitter release in certain brain areas. This suggests that its metabolites, including 5-Hydroxy-6-methoxy Duloxetine, might play a role in these effects (Rueter et al., 1998).

  • Duloxetine's effectiveness in treating various pain conditions, including diabetic peripheral neuropathic pain and fibromyalgia, may also be influenced by its metabolites (Pergolizzi et al., 2013).

  • The development of a liquid chromatography-tandem mass spectrometric method for determining major metabolites of Duloxetine, including 5-Hydroxy-6-methoxy Duloxetine, in human plasma highlights the importance of understanding the drug's metabolism in clinical pharmacokinetics (Satonin et al., 2007).

properties

IUPAC Name

2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRJCBZOCBFBD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225135
Record name 5-Hydroxy-6-methoxy duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methoxy Duloxetine

CAS RN

741693-79-8
Record name 5-Hydroxy-6-methoxy duloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxy duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-6-METHOXY DULOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
69
Citations
RJ Lantz, TA Gillespie, TJ Rash, F Kuo… - Drug metabolism and …, 2003 - ASPET
… (M6), the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (M7), the glucuronide … was the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (M7). Radiochromatographic …
Number of citations: 251 dmd.aspetjournals.org
DK Satonin, JD McCulloch, F Kuo… - Journal of Chromatography …, 2007 - Elsevier
… bioanalytical method for the measurement of two major circulating metabolites of duloxetine [4-hydroxy duloxetine glucuronide (LY550408) and 5-hydroxy-6-methoxy duloxetine sulfate (…
Number of citations: 44 www.sciencedirect.com
R Al-Shalabi, M Hefnawy, H Alrabiah… - Current …, 2019 - ingentaconnect.com
… Duloxetine hydrochloride (purity > 99%), its two main metabolites 5-hydroxy-6-methoxy duloxetine sulfate and 4hydroxy-duloxetine- glucuronide sodium salt (purity > 99%) were …
Number of citations: 1 www.ingentaconnect.com
SH Preskorn - Journal of Psychiatric Practice®, 2004 - journals.lww.com
Duloxetine at 15 mg/kg administered intraperitoneally to rats produced large increases in interstitial (ie, extracellular) concentrations of SE (250%) and NE (1,100%) in both the …
Number of citations: 22 journals.lww.com
I Álvarez-González, S Camacho-Cantera… - Scientific Reports, 2021 - nature.com
We evaluated the duloxetine DNA damaging capacity utilizing the comet assay applied to mouse brain and liver cells, as well as its DNA, lipid, protein, and nitric oxide oxidative …
Number of citations: 4 www.nature.com
A Suri, S Reddy, C Gonzales… - … Journal of Clinical …, 2005 - search.ebscohost.com
Objective: To compare the pharmacokinetics of single-dose duloxetine in cirrhotic and healthy subjects. Methods: An open-label inpatient study com pared duloxetine pharmacokinetics …
Number of citations: 51 search.ebscohost.com
GO Kit Loh, EY Ling Wong, YT Fung Tan, YL Lee… - Bioanalysis, 2021 - Future Science
… [9] reported LC-MS/MS method for simultaneous quantification of two duloxetine metabolites, 4HDG and 5-hydroxy-6-methoxy duloxetine sulfate, in human plasma. However, the …
Number of citations: 1 www.future-science.com
T Laha, G Mishra, S Sen - International Journal of Pharmaceutical Sciences and …, 2013
Number of citations: 4
MP Knadler, E Lobo, J Chappell, R Bergstrom - Clinical pharmacokinetics, 2011 - Springer
… sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (figure 1)… conjugate of 5-hydroxy-6-methoxy duloxetine averaged … sulfate conjugate of 5-hydroxy-6-methoxy duloxetine lead to …
Number of citations: 240 link.springer.com
J Wernicke, B Pangallo, F Wang, I Murray… - Current Drug …, 2008 - ingentaconnect.com
… The sulfate conjugate of 5-hydroxy-6-methoxy duloxetine … conjugate of 5-hydroxy-6-methoxy duloxetine was found in rat … ronide conjugation of 5-hydroxy-6-methoxy duloxetine, and …
Number of citations: 39 www.ingentaconnect.com

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